Cas no 142818-70-0 (4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide)

4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a synthetic organic compound combining a coumarin-derived carbonyl group with a nitro-substituted benzohydrazide moiety. This structure confers potential utility in medicinal chemistry and materials science due to its conjugated system and reactive functional groups. The nitro group enhances electrophilic reactivity, while the coumarin scaffold offers photophysical properties, making it a candidate for fluorescence-based applications. Its hydrazide linkage provides versatility for further derivatization, enabling the synthesis of heterocyclic compounds or coordination complexes. The compound’s well-defined molecular architecture supports precise structural modifications, facilitating research in drug discovery, catalysis, or functional materials. Analytical characterization is straightforward due to its distinct spectral features.
4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide structure
142818-70-0 structure
Product name:4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide
CAS No:142818-70-0
MF:C17H11N3O6
MW:353.285743951797
CID:6361524
PubChem ID:3120464

4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide
    • 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, 2-(4-nitrobenzoyl)hydrazide
    • N'-(4-nitrobenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
    • SR-01000403862
    • N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide
    • AKOS000597017
    • SR-01000403862-1
    • 4-Nitro-benzoic acid N'-(2-oxo-2H-chromene-3-carbonyl)-hydrazide
    • 142818-70-0
    • F0777-0536
    • Inchi: 1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22)
    • InChI Key: YOWLXNCGWYSMSX-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=CC=C2C=C1C(NNC(=O)C1=CC=C([N+]([O-])=O)C=C1)=O

Computed Properties

  • Exact Mass: 353.06478508g/mol
  • Monoisotopic Mass: 353.06478508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.501±0.06 g/cm3(Predicted)
  • Boiling Point: 725.4±60.0 °C(Predicted)
  • pka: 8.90±0.20(Predicted)

4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide Pricemore >>

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Additional information on 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Introduction to 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS No. 142818-70-0)

4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 142818-70-0, belongs to a class of heterocyclic derivatives with a unique structural framework that makes it a promising candidate for various biochemical applications. The molecular structure incorporates both nitro and hydrazide functional groups, which are well-documented for their reactivity and potential utility in drug design.

The nitro group attached to the benzene ring introduces electrophilic characteristics, enabling participation in nucleophilic substitution reactions. This feature is particularly valuable in medicinal chemistry, where such transformations are often employed to construct more complex molecular architectures. Concurrently, the hydrazide moiety at the other end of the molecule provides a site for condensation reactions with carbonyl compounds, a reaction that is pivotal in forming amides and other biologically relevant derivatives.

The core of this compound lies in its 2-oxo-2H-chromene-3-carbonyl scaffold, which is part of a chromene derivative—a class of molecules known for their antioxidant properties and biological activity. Chromenes are widely studied due to their structural versatility and potential pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. The incorporation of a nitro-substituted benzohydrazide into this chromene backbone creates a hybrid structure that may exhibit synergistic effects, enhancing its therapeutic profile.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Molecular modeling studies suggest that 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide may interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. These interactions are critical for drug efficacy and are often modulated by subtle changes in molecular structure.

In the realm of drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone approach. The preparation of 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between nitrobenzaldehyde derivatives and hydrazine hydrate, followed by cyclization to form the chromene ring system. Advances in green chemistry have also influenced these synthetic methodologies, promoting solvent-free conditions and catalytic systems that minimize environmental impact.

The biological activity of this compound has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both the nitro group and the hydrazide moiety allows for selective binding to these enzymes, potentially leading to reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, chromene derivatives have shown promise as antioxidants, protecting cells from oxidative stress—a key factor in aging-related diseases.

One particularly intriguing aspect of 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is its ability to undergo photochemical transformations under controlled conditions. Photocatalytic reactions can induce structural modifications that alter its biological activity, making it a versatile tool for studying structure-activity relationships (SAR). Such studies are essential for refining lead compounds into viable drug candidates. Moreover, photoredox catalysis has emerged as a powerful technique for constructing complex molecules from simpler precursors, offering an efficient route to synthesizing this compound.

The pharmaceutical industry continues to invest heavily in developing new therapeutic agents based on heterocyclic chemistry. The unique combination of functional groups in 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide positions it as a valuable intermediate in this endeavor. Researchers are exploring its use in combination therapies, where it may synergize with other drugs to achieve greater therapeutic efficacy. Furthermore, its chromene backbone suggests potential applications beyond inflammation control, including neuroprotection and cancer chemoprevention.

In conclusion,4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS No. 142818-70-0) represents an exciting area of research with significant implications for medicinal chemistry and drug development. Its structural features enable diverse chemical modifications and biological interactions, making it a promising candidate for further exploration. As computational methods improve and synthetic techniques evolve, the potential applications of this compound are likely to expand, contributing to advancements in healthcare solutions.

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